1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine -

1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4486193
CAS Number:
Molecular Formula: C16H19F2N5
Molecular Weight: 319.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is a potent and selective inhibitor of HSP90α and HSP90β, exhibiting oral availability in mice and demonstrating significant antitumor effects in an NCI-H1975 xenograft mouse model [].
  • Relevance: This compound, while belonging to a different chemical class than 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, shares the core structure of pyrazolo[3,4-b]pyridine. It highlights the potential of this scaffold for developing biologically active molecules, specifically targeting cancer-related proteins like HSP90.

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)

  • Compound Description: HMBPP is a novel compound synthesized through ring-opening and ring-closure reactions. It has been characterized using spectral analysis and quantum chemical calculations to determine its structural, electronic, and thermodynamic properties. []
  • Relevance: Similar to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, HMBPP possesses the core pyrazolo[3,4-b]pyridine structure, highlighting the versatility of this scaffold for developing new compounds with potential biological activity.

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine core with various substituents, including a methoxyphenyl group and a methylsulfanyl group. []
  • Relevance: The presence of the pyrazolo[3,4-b]pyridine core links this compound structurally to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, suggesting potential shared chemical properties and reactivity patterns.

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 is a highly potent, selective, and orally bioavailable mGluR5 negative allosteric modulator (NAM). It showed promising efficacy in preclinical studies for treating Parkinson's disease but was discontinued due to potential immune-related adverse effects. []
  • Relevance: While containing a pyrazolo[3,4-b]pyrazine core instead of the pyrazolo[3,4-b]pyridine core present in 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, the close structural similarity between these two scaffolds highlights their potential for developing modulators of neurological targets.

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: These are a series of pyrazolo-bridged quinolone derivatives synthesized via a multi-component reaction. Some of these compounds, particularly compound 4d, exhibited promising cytotoxic activity against HeLa and DU145 cancer cells. []
  • Relevance: These compounds are structurally related to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine through the shared pyrazole moiety and the fused heterocyclic system, suggesting a potential for exploring anti-cancer properties within this class of compounds.
  • Compound Description: This study involved the development of novel hybrid molecules combining 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide units with fused 1,4-dihydropyridines, specifically acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. []
  • Relevance: These hybrids, incorporating the 1-phenyl-1H-pyrazol-3-yl moiety found in 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, underscore the potential of pyrazole-containing structures for developing new pharmaceutical agents by combining them with different pharmacophores like acridines and tetrahydrodipyrazolopyridines.

6-(1H-Indol-3-yl)-3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This series of compounds, including derivatives with methyl, methoxy, and trimethoxy substituents on the aryl ring, highlights the tendency for supramolecular aggregation through various intermolecular interactions, including C-H...π, N-H...O hydrogen bonds, and π-π stacking. []
  • Relevance: Sharing the pyrazolo[3,4-b]pyridine core with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, this series showcases how subtle variations in substituents can influence crystal packing and potentially impact their physicochemical and biological properties.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator, displaying vasodilatory effects in various vascular tissues by increasing intracellular cGMP levels and potentially through additional mechanisms like sodium pump stimulation. [, ]
  • Relevance: While possessing a pyrazolo[3,4-b]pyridine core, similar to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, BAY 41-2272 differs significantly in its overall structure due to the presence of a pyrimidine ring and other substituents. This difference highlights the versatility of the pyrazolo[3,4-b]pyridine scaffold for interacting with diverse biological targets. ,

3-Methyl-6-(aryl)-1-phenyl-1H- pyrazolo(3,4-b)pyridines

  • Compound Description: This series of compounds, synthesized using sodium ethoxide as a catalyst, represents a straightforward approach to generating a library of pyrazolo[3,4-b]pyridine derivatives with varying aryl substituents at the 6-position. []
  • Relevance: The shared core structure and the presence of aryl substituents at the 6-position in both this series and 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine suggest potential similarities in their synthetic routes and potential applications in medicinal chemistry.

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activities. []
  • Relevance: Sharing the pyrazolo[3,4-b]pyridine core and aryl substitution at the 6-position with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, these carboxylic acid derivatives highlight the potential of this scaffold for developing antimicrobial agents.

4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

  • Compound Description: This compound, featuring a fluorophenyl substituent, demonstrates the possibility of introducing fluorine into the pyrazolo[3,4-b]pyridine scaffold, potentially influencing its metabolic stability and biological activity. []
  • Relevance: The structural similarity with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, particularly the shared pyrazolo[3,4-b]pyridine core and the presence of a phenyl substituent (although with different substitution patterns), suggests potential similarities in their chemical properties and reactivity.

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c)

  • Compound Description: 12c, a polyfunctionalized pyrazolo[3,4-b]pyridine derivative, exhibited promising in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []
  • Relevance: The structural similarity, specifically the presence of a pyrazolo[3,4-b]pyridine core and a trifluoromethyl substituent, between 12c and 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine suggests potential shared mechanisms of action and emphasizes the importance of exploring this chemical class for anticancer activity.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, featuring a chromenopyrazolo[3,4-b]pyridine core linked to a thieno[2,3-d]pyrimidine moiety, demonstrates the possibility of building complex heterocyclic systems incorporating the pyrazolo[3,4-b]pyridine scaffold. []
  • Relevance: This compound, while more structurally complex, shares the pyrazolo[3,4-b]pyridine core with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, suggesting a potential starting point for exploring the synthesis of structurally diverse and potentially bioactive molecules.

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound represents a dihydro-oxo derivative of the pyrazolo[3,4-b]pyridine core, demonstrating potential modifications to the central scaffold. []
  • Relevance: The structural similarity with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, specifically the shared pyrazolo[3,4-b]pyridine core and the phenyl substituent (although with different substitution patterns), suggests potential similarities in their chemical reactivity and potential applications.

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: This compound, crystallized as an ethanol solvate, features a tetrahydro-oxo modification of the pyrazolo[3,4-b]pyridine core, further expanding the structural diversity within this class. []
  • Relevance: The shared pyrazolo[3,4-b]pyridine core and the presence of a phenyl substituent (although with different substitution patterns) link this compound structurally to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, implying potential commonalities in their chemical properties.

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

  • Compound Description: This compound represents a bis-pyrazolo[3,4-b]pyridine derivative linked by a phenylene spacer, highlighting the possibility of designing dimeric structures with potentially enhanced biological activities. []
  • Relevance: Sharing the pyrazolo[3,4-b]pyridine core with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, this dimeric compound demonstrates the potential for structural diversification and exploration of structure-activity relationships within this class.

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound, featuring both a fluorophenyl and an indolyl substituent, demonstrates the potential for introducing diverse aromatic groups onto the pyrazolo[3,4-b]pyridine scaffold, which could significantly impact its interactions with biological targets. []
  • Relevance: The presence of the pyrazolo[3,4-b]pyridine core and the incorporation of a fluorophenyl group link this compound structurally to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine. The distinct substitution pattern and the additional indolyl group suggest potential variations in their pharmacological profiles.

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antiviral activity against HSV1 and HAV-MBB. []
  • Relevance: These compounds, especially those containing the 1H-Pyrazolo[3,4-b]pyridin-5-yl moiety, are structurally related to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine. This suggests that modifications to the core structure could lead to compounds with antiviral properties.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, featuring a benzamide substituent, further expands the chemical space and potential applications of pyrazolo[3,4-b]pyridine derivatives. []
  • Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine. The presence of different substituents suggests that exploration of diverse substitution patterns could lead to compounds with varied biological properties.

1-Benzoyl-4-(4-aroyl/aroyloxy methyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This series of 6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has been synthesized and screened for their antimicrobial activity against various pathogenic strains. Some of these compounds showed good antibacterial and antifungal activities. []
  • Relevance: This series of compounds and 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine both contain the pyrazolo[3,4-b]pyridine core structure. The presence of various substituents in both the query compound and this series suggests that exploring different substituent combinations could lead to the discovery of new antimicrobial agents.

Carbohydrazide derivatives from 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This study focused on evaluating the in vitro trypanocidal activity of new carbohydrazide derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, substituted at the C-6 position with phenyl, methyl, or trifluoromethyl groups, against Trypanosoma cruzi. []
  • Relevance: Sharing the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, these derivatives highlight the potential of modifications at the C-6 position for developing antiparasitic agents.

1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine

  • Compound Description: This compound, synthesized via a multicomponent reaction under microwave irradiation, features a cyclododecane ring fused to the pyrazolo[3,4-b]pyridine core. []
  • Relevance: Sharing the pyrazolo[3,4-b]pyridine core with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, this compound illustrates the potential for incorporating this scaffold into larger ring systems, potentially influencing its conformational flexibility and interactions with biological targets.

6-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine and 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: These compounds represent two distinct examples of pyrazolo[3,4-b]pyridine derivatives with different substitution patterns and hydrogen-bonding capabilities. []
  • Relevance: Both compounds, sharing the core pyrazolo[3,4-b]pyridine framework with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, highlight the versatility of this scaffold for exploring different substitution patterns and their impact on molecular recognition and potential biological activities.
  • Compound Description: This study explores the synthesis of various bis-heterocyclic compounds, including bis(pyrazolo[3,4-b]pyridine) derivatives, derived from N,N'-(ethane-1,2-diyl)bis(cyanoacetamide). Selected compounds were evaluated for their antimicrobial activity. []
  • Relevance: This study highlights the versatility of the pyrazolo[3,4-b]pyridine scaffold in constructing diverse bis-heterocyclic systems, which could lead to the discovery of novel compounds with improved biological activities compared to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine.

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate (Formula I)

  • Compound Description: This compound, particularly its ethanol solvate form (Ia), exhibits potential for treating cardiovascular diseases. []
  • Relevance: Both Formula I and 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine contain the pyrazolo[3,4-b]pyridine core structure. This suggests that variations in the substituents attached to the core structure could lead to compounds with different therapeutic applications.

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)- 6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: This compound features a triazolothiadiazole ring system linked to a pyrazole moiety, highlighting the possibility of incorporating pyrazole into various heterocyclic frameworks. []
  • Relevance: The presence of the pyrazole moiety, although in a different arrangement, connects this compound structurally to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, suggesting potential shared synthetic strategies for accessing these types of compounds.
  • Compound Description: This compound represents a thiophene-substituted pyrazolo[3,4-b]pyridine derivative with a distinct substitution pattern compared to its 4-methyl- and 4-chloro-substituted analogues. []
  • Relevance: Sharing the core pyrazolo[3,4-b]pyridine structure and the presence of a trifluoromethyl substituent with 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, this compound emphasizes the potential impact of substituent variations on molecular conformation and intermolecular interactions, which could translate into different physicochemical and biological profiles.

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This compound showcases a three-dimensional framework structure formed through intermolecular hydrogen bonding, highlighting the potential of pyrazolo[3,4-b]pyridines for crystal engineering applications. []
  • Relevance: Both this compound and 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine share the pyrazolo[3,4-b]pyridine core structure. The different substituents and the three-dimensional framework structure of this compound suggest that modifications to the core structure can lead to compounds with unique solid-state arrangements and potentially different physicochemical properties.
  • Compound Description: This study focused on the synthesis and antimicrobial evaluation of a series of compounds, including bis-α,β-unsaturated ketones, nicotinonitriles, 1,2-dihydropyridine-3-carbonitriles, fused thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridine derivatives. []
  • Relevance: These compounds, particularly the pyrazolo[3,4-b]pyridine derivatives, are structurally related to 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, highlighting the potential of this scaffold for developing antimicrobial agents.

Thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines

  • Compound Description: This study presents a versatile synthetic approach to constructing novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines using pyridine-2(1H)-thiones as starting materials. The synthesized compounds were further elaborated to generate diverse heterocyclic systems. []
  • Relevance: The successful synthesis and derivatization of pyrazolo[3,4-b]pyridines in this study provide valuable insights for exploring the chemical space around the core structure of 1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine.

Properties

Product Name

1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine

Molecular Formula

C16H19F2N5

Molecular Weight

319.35 g/mol

InChI

InChI=1S/C16H19F2N5/c1-4-5-7-23-16-14(10(2)20-23)11(15(17)18)9-13(19-16)12-6-8-22(3)21-12/h6,8-9,15H,4-5,7H2,1-3H3

InChI Key

HLWBFAZUULZKNA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=NN(C=C3)C)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.